

Application Notes and Protocols: In Vivo Evaluation of GSK3179106 in Sprague-Dawley Rats

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For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the in vivo evaluation of **GSK3179106**, a potent and selective RET kinase inhibitor, in Sprague-Dawley rats. This document details the experimental protocols for pharmacokinetic and pharmacodynamic assessments, along with a summary of key quantitative data. The information presented is intended to guide researchers in designing and executing similar preclinical studies for gut-restricted compounds targeting visceral hypersensitivity.

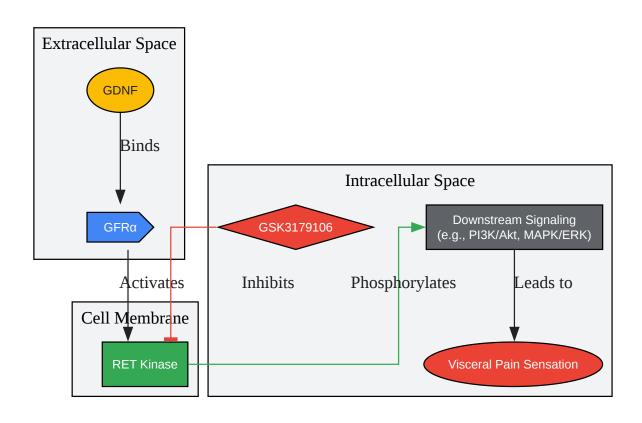
Introduction

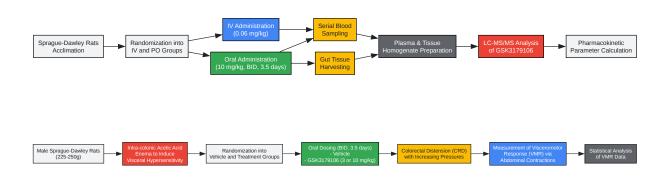
GSK3179106 is a small molecule inhibitor of the c-RET kinase (IC50 of 0.3 nM) being investigated for the treatment of Irritable Bowel Syndrome (IBS).[1][2][3] Its mechanism of action centers on the antagonization of RET signaling in the gut, which is hypothesized to play a crucial role in visceral pain signaling.[3] Preclinical studies in Sprague-Dawley rats have been instrumental in characterizing the pharmacokinetic profile and demonstrating the in vivo efficacy of this gut-restricted compound.

Signaling Pathway



The therapeutic rationale for **GSK3179106** in IBS involves the inhibition of the RET signaling pathway, which is activated by glial cell line-derived neurotrophic factor (GDNF) and other neurotrophic factors. This pathway is implicated in the sensitization of visceral afferent neurons.





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References

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